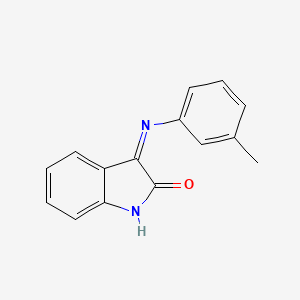![molecular formula C16H17N3O2 B11563817 N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11563817.png)
N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a chemical compound with the following molecular formula:
C25H23N5O3S
. It is also known by its CAS number: 314287-68-8 . This compound belongs to the class of hydrazides and has interesting properties that make it relevant in scientific research and applications.Preparation Methods
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound
Chemical Reactions Analysis
Reactivity: N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide likely undergoes various chemical reactions. These may include:
Oxidation: The compound could be oxidized under specific conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituting functional groups could modify its properties.
Common Reagents and Conditions: Specific reagents and conditions for these reactions remain elusive due to limited data. Researchers would need to explore experimental conditions tailored to their specific goals.
Major Products: The major products resulting from these reactions would depend on the specific reaction pathway and conditions. Further research is necessary to elucidate these details.
Scientific Research Applications
Chemistry: It could serve as a building block for novel compounds.
Biology: Researchers might explore its interactions with biological systems.
Medicine: Investigations into its pharmacological properties are warranted.
Industry: Its unique structure may find applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide exerts its effects remains unknown. Researchers would need to investigate its molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers can explore related compounds. For instance, N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 497232-32-3) shares some structural features . Further studies can highlight the uniqueness of N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide.
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-12-3-2-4-14(9-12)17-11-16(21)19-18-10-13-5-7-15(20)8-6-13/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
RZQGVHCODNHURB-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11563739.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B11563740.png)
![2,6-Dibromo-4-[(E)-[(3-chlorophenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11563742.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B11563744.png)
![2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline](/img/structure/B11563747.png)
![N-(2,4-Dimethylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563755.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11563761.png)
![2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11563769.png)

![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide](/img/structure/B11563778.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B11563786.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11563794.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11563797.png)
